Superior In Vivo Tumor Growth Inhibition in ESR1-Mutant Xenografts vs. Fulvestrant
In the WHIM20 patient-derived xenograft model harboring the clinically relevant Y537S ESR1 mutation, ZN-c5 (40 mg/kg oral daily) achieved 64% tumor growth inhibition, whereas fulvestrant at a suprapharmacologic dose of 200 mg/kg (resulting in exposures 8-fold higher than clinically achievable) produced only 13% tumor growth inhibition [1]. This demonstrates that ZN-c5 maintains potent efficacy against ESR1-mutant tumors that are poorly responsive to fulvestrant, even when fulvestrant exposure is artificially maximized beyond clinical reach.
| Evidence Dimension | Tumor Growth Inhibition in WHIM20 (Y537S ESR1) Xenograft Model |
|---|---|
| Target Compound Data | 64% tumor growth inhibition at 40 mg/kg oral daily |
| Comparator Or Baseline | Fulvestrant: 13% tumor growth inhibition at 200 mg/kg (exposure 8-fold > clinical) |
| Quantified Difference | 4.9-fold higher tumor growth inhibition at 5-fold lower dose |
| Conditions | WHIM20 patient-derived xenograft model harboring Y537S ESR1 mutation; oral ZN-c5 vs. intramuscular fulvestrant |
Why This Matters
ESR1 mutations are a common driver of acquired resistance to aromatase inhibitors and are associated with poor prognosis; superior efficacy in this setting directly supports selection of ZN-c5 over fulvestrant for procurement in studies focused on endocrine-resistant breast cancer.
- [1] Ahmed A. Samatar et al. Abstract 4373: Discovery of ZN-c5, a novel potent and oral selective estrogen receptor degrader. Cancer Res. 2020; 80(16_Supplement): 4373. View Source
